molecular formula C24H23N5O3S B11570610 6-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11570610
M. Wt: 461.5 g/mol
InChI Key: CPJFJKUUFMHNGE-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan-2-ylmethyl group, and a phenyl group attached to a triazolothiadiazine core

Preparation Methods

The synthesis of 6-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolothiadiazine Core: The triazolothiadiazine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and thiocarbonyl compounds under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction using ethoxyphenyl halides in the presence of a suitable base.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached via a nucleophilic substitution reaction using furan-2-ylmethyl halides.

    Incorporation of the Phenyl Group: The phenyl group is incorporated through a coupling reaction using phenylboronic acids or phenyl halides in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

6-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazolothiadiazine core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl and furan-2-ylmethyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles under basic conditions.

    Coupling Reactions: The phenyl group can undergo coupling reactions with various aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H23N5O3S/c1-2-31-18-12-10-16(11-13-18)20-21(23(30)25-15-19-9-6-14-32-19)33-24-27-26-22(29(24)28-20)17-7-4-3-5-8-17/h3-14,20-21,28H,2,15H2,1H3,(H,25,30)

InChI Key

CPJFJKUUFMHNGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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